4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid is a useful research compound. Its molecular formula is C8H8F3NO3S and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Enantiomerically Pure Derivatives
Enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, substituted in the 2- or 3-position, are prepared from 4,4,4-trifluoro-3-hydroxy-butanoic acid. These derivatives have applications in various organic syntheses (Gautschi, Schweizer, & Seebach, 1994).
Development of Amino Acid Derivatives
The synthesis of amino acid derivatives, specifically threonine and allo-threonine analogs, is achieved from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid. These compounds are essential in studying amino acid structure and function (Sting & Seebach, 1996).
Reactions with Trifluoroacetic Anhydride
The compound reacts with trifluoroacetic anhydride to form various derivatives. These reactions are crucial in exploring the reactivity of different functional groups and developing new synthetic pathways (Bailey, Ellis, Peach, & Pearman, 1984).
Synthesis of Dioxanones
It is used to prepare different forms of dioxanones, a key component in organic synthesis and pharmaceutical research (CHIMIA, 1990).
Antimicrobial Applications
Derivatives synthesized from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione show significant antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Chaudhari, 2012).
Organocatalytic Reactions
Utilized in organocatalytic asymmetric direct aldol reactions, leading to the production of compounds with high yields and enantiomeric excess, important in pharmaceutical synthesis (Funabiki, Itoh, Kubota, & Matsui, 2011).
Synthesis of Heterocyclic Compounds
Its use in synthesizing heterocyclic compounds like thiazolyl and thiazoline derivatives showcases its versatility in organic chemistry (Coyanis, Védova, Haas, & Merz, 2003).
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-4-3-16-6(12-4)7(15,2-5(13)14)8(9,10)11/h3,15H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKUOTMNACHDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(CC(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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